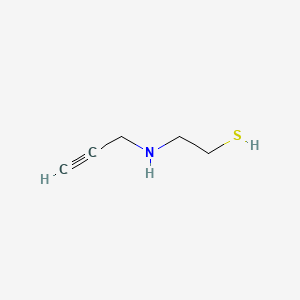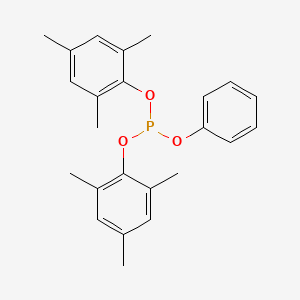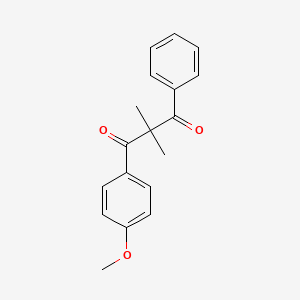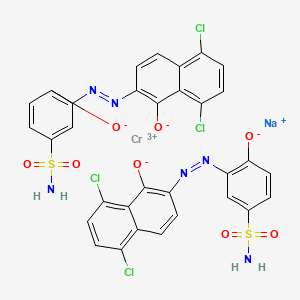
2-(2-Propynylamino)ethanethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Propynylamino)ethanethiol is an organic compound that belongs to the class of thiols, which are sulfur analogs of alcohols Thiols are characterized by the presence of a sulfhydryl (-SH) group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Propynylamino)ethanethiol can be achieved through several methods. One common approach involves the reaction of thiourea with an alkyl halide, followed by hydrolysis to yield the desired thiol . Another method involves the reaction of hydrosulfide anion with an alkyl halide .
Industrial Production Methods
Industrial production methods for thiols often involve the reaction of alcohols with hydrogen sulfide gas over an acidic solid catalyst, such as alumina . This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(2-Propynylamino)ethanethiol undergoes various chemical reactions, including:
Reduction: Thiols can be reduced back to their corresponding sulfhydryl form.
Substitution: Thiols can participate in nucleophilic substitution reactions, where the sulfhydryl group acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include bromine (Br₂) and iodine (I₂).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a metal catalyst can be used.
Substitution: Alkyl halides are commonly used in substitution reactions with thiols.
Major Products Formed
Oxidation: Disulfides (R-S-S-R’) are the major products formed during oxidation.
Reduction: The original thiol (R-SH) is regenerated.
Substitution: The major products are alkylated thiols (R-S-R’).
Scientific Research Applications
2-(2-Propynylamino)ethanethiol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2-Propynylamino)ethanethiol involves its interaction with various molecular targets and pathways. Thiols can form disulfide bonds with cysteine residues in proteins, affecting protein structure and function . They can also act as nucleophiles in chemical reactions, participating in substitution and addition reactions .
Comparison with Similar Compounds
2-(2-Propynylamino)ethanethiol can be compared with other thiols, such as ethanethiol and butanethiol . While all thiols share the common sulfhydryl group, their chemical properties and reactivity can vary based on the attached alkyl or aryl groups. For example:
Properties
CAS No. |
75606-30-3 |
|---|---|
Molecular Formula |
C5H9NS |
Molecular Weight |
115.20 g/mol |
IUPAC Name |
2-(prop-2-ynylamino)ethanethiol |
InChI |
InChI=1S/C5H9NS/c1-2-3-6-4-5-7/h1,6-7H,3-5H2 |
InChI Key |
VGAUDMMWNYUCAU-UHFFFAOYSA-N |
Canonical SMILES |
C#CCNCCS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(6,10,10-Trimethylbicyclo[7.2.0]undec-5-en-2-yl)acetaldehyde](/img/structure/B14455474.png)
![2-[(1R,3R)-3-hydroxycyclohexyl]-5-(2-methylnonan-2-yl)phenol](/img/structure/B14455476.png)

![2-Anthracenesulfonic acid, 4,4'-[(1,4-dioxo-2-butene-1,4-diyl)bis[imino(3-sulfo-4,1-phenylene)imino]]bis[1-amino-9,10-dihydro-9,10-dioxo-, tetrasodium salt](/img/structure/B14455491.png)

![N-[Dimethyl(oxo)-lambda~6~-sulfanylidene]methanesulfonamide](/img/structure/B14455504.png)
![2-(Chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;2-methylprop-2-enoic acid;octadeca-9,12-dienoic acid;styrene](/img/structure/B14455505.png)




